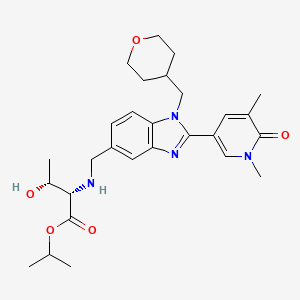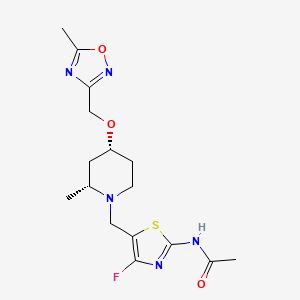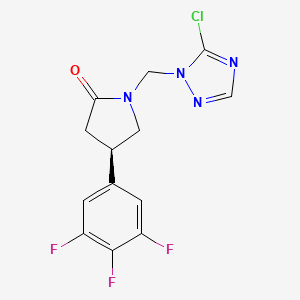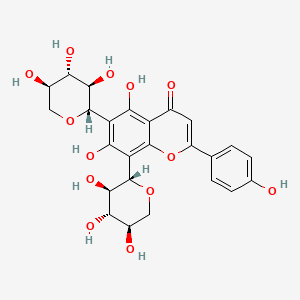
6,8-Di-C-|A-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Di-C-|A-D-xylopyranoside is a xylopyranoside compound, which is a type of sugar derivative. This compound is known for its presence in various natural sources, particularly in certain plants. It has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Di-C-|A-D-xylopyranoside typically involves the use of glycosylation reactions. One common method is the regioselective synthesis of di-C-glycosylflavones, which involves the use of specific glycosyl donors and acceptors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to specific acceptor molecules, resulting in the formation of the desired glycosides . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Di-C-|A-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted glycosides .
Applications De Recherche Scientifique
6,8-Di-C-|A-D-xylopyranoside has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6,8-Di-C-|A-D-xylopyranoside involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to reduced inflammation and oxidative stress . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
6,8-Di-C-|A-D-xylopyranoside can be compared with other similar compounds, such as:
Apigenin 6,8-di-C-β-D-glucopyranoside: This compound shares a similar structure but differs in the sugar moieties attached.
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside: Another similar compound with different sugar attachments.
The uniqueness of this compound lies in its specific sugar moieties and the resulting biological activities, which may differ from those of its analogs .
Propriétés
Formule moléculaire |
C25H26O13 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17+,18+,21-,22-,24+,25+/m1/s1 |
Clé InChI |
LDVNKZYMYPZDAI-ZQSDKGGKSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
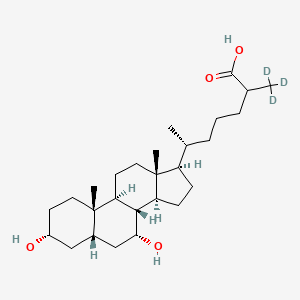




![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

